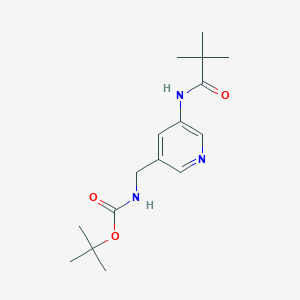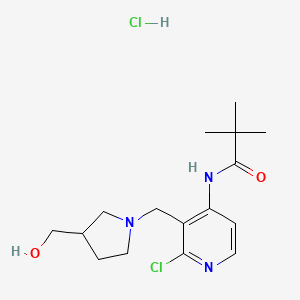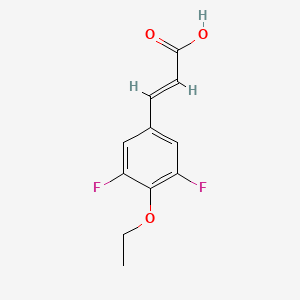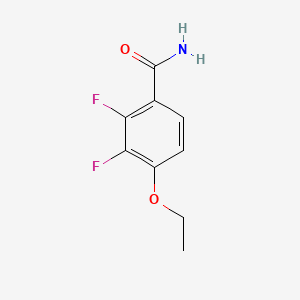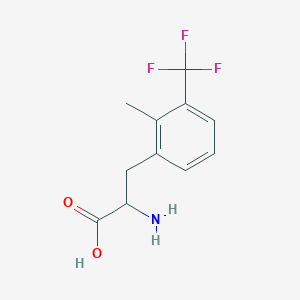
(4,5-Difluoro-2-nitrophenyl)boronic acid
概要
説明
“(4,5-Difluoro-2-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 . It has an average mass of 202.908 Da and a monoisotopic mass of 203.020142 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be inferred from the name of the compound.
Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 374.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 128.7±5.0 cm3 .
科学的研究の応用
Optical Modulation and Saccharide Recognition
(4,5-Difluoro-2-nitrophenyl)boronic acid, as part of a series of phenyl boronic acids, has been used for its binding affinity to saccharides, which is crucial for saccharide recognition. The compound's structure allows it to function effectively in the modulation of optical properties, particularly in the context of single-walled carbon nanotubes (SWNTs). This modulation is vital for sensing applications, demonstrating the compound's potential in recognizing and distinguishing between different types of saccharides (Mu et al., 2012).
Hydrolysis in Cross-Coupling Reactions
The hydrolysis of boronic acid derivatives, including this compound, is a critical step in Suzuki-Miyaura coupling reactions. Understanding the hydrolysis mechanism is essential to ensure the controlled release of the boronic acid and to minimize side reactions, thus enhancing the efficiency of cross-coupling reactions (Lennox & Lloyd‐Jones, 2012).
Catalysis in Dehydrative Condensation
This compound has been identified as a potent catalyst in dehydrative amidation between carboxylic acids and amines. The compound's efficacy in this domain underscores its importance in synthetic chemistry, particularly in peptide synthesis and the production of amide bonds (Wang, Lu, & Ishihara, 2018).
Diol Recognition and Binding
The ability of this compound to bind to diols has been explored, revealing its high affinity for catechol dye and fructose. This property is beneficial for the development of sensors and recognition elements in various biological and chemical applications (Mulla, Agard, & Basu, 2004).
Fluorescence Quenching and Sensing Applications
The compound's role in fluorescence quenching studies, particularly involving boronic acid derivatives, highlights its potential in the development of optical sensors and analytical methods. Understanding the quenching mechanisms can lead to the design of sensitive probes for various analytes (Geethanjali et al., 2015).
Biomedical and Bioimaging Applications
Boronic acid polymers, including those derived from this compound, have shown promising applications in the biomedical field. These applications range from HIV treatment and diabetes management to cancer therapy, owing to the unique reactivity and responsive nature of boronic acid-containing compounds (Cambre & Sumerlin, 2011).
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the boronic acid acts as a nucleophile . The coupling reaction involves two main steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid transfers its organic group to a metal catalyst .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which boronic acids play a crucial role, is a key process in the synthesis of various biologically active compounds .
Pharmacokinetics
The compound’s water solubility, which can influence its bioavailability, is mentioned .
Result of Action
The compound’s role in suzuki–miyaura coupling can lead to the formation of new carbon–carbon bonds , which can significantly alter the structure and function of the resulting molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,5-Difluoro-2-nitrophenyl)boronic acid. For instance, the compound is water-soluble , which means its action can be influenced by the presence of water. Additionally, the compound is described as environmentally benign , suggesting it has low environmental impact.
生化学分析
Biochemical Properties
(4,5-Difluoro-2-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between two organic groups, facilitated by a palladium catalyst. The boronic acid group in this compound interacts with the palladium catalyst, enabling the transfer of the organic group to the palladium complex. This interaction is crucial for the transmetalation step in the Suzuki-Miyaura coupling process .
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to interact with cellular proteins, particularly those containing serine or threonine residues. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, such as the hydroxyl groups in serine and threonine residues of proteins. This interaction can inhibit enzyme activity, particularly those enzymes that rely on these residues for their catalytic function. Additionally, the nitro group in this compound can participate in electron-withdrawing interactions, further modulating the compound’s reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is generally stable under standard storage conditions, but it can degrade over time, particularly in the presence of moisture. Long-term studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and boric acid. These degradation products can influence the compound’s effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids, in general, can exhibit dose-dependent effects. At low doses, they may selectively inhibit specific enzymes or pathways, while at higher doses, they can cause broader, more systemic effects, including toxicity. High doses of boronic acids can lead to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to boronic esters and boric acid through hydrolysis. Enzymes such as esterases and hydrolases can facilitate these conversions. The presence of the nitro group can also influence the compound’s metabolic fate, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through passive diffusion and active transport mechanisms. Transporters and binding proteins that recognize boronic acids can facilitate its uptake and distribution. The compound’s fluorine and nitro groups can also influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. The compound can localize to various cellular compartments, including the cytoplasm and nucleus. Post-translational modifications and targeting signals can direct the compound to specific organelles, where it can exert its biochemical effects. For instance, its interaction with nuclear proteins can influence gene expression and other nuclear processes .
特性
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNMXZHYNLNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675030 | |
| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-59-2 | |
| Record name | B-(4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


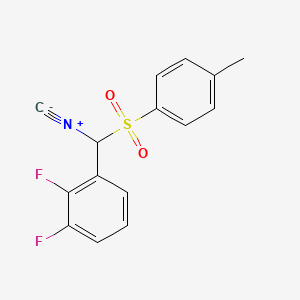

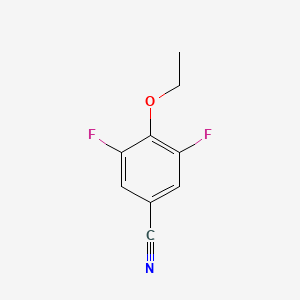
![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)
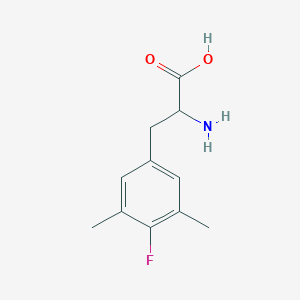
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
